2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and bromo substituents on the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which leads to the substitution of a hydrogen atom at the C-6 position with a bromine atom . The reaction conditions usually involve maintaining the reaction mixture at room temperature and using a stoichiometric amount of bromine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the imidazo ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide or other strong bases in polar solvents like methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed:
Substitution Reactions: Products include 2-amino-6-substituted-5-methylimidazo[1,2-a]pyridines.
Oxidation Reactions: Products include 2-nitro-6-bromo-5-methylimidazo[1,2-a]pyridine.
Reduction Reactions: Products include 2-amino-5-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-6-chloro-5-methylimidazo[1,2-a]pyridine
- 2-Amino-6-iodo-5-methylimidazo[1,2-a]pyridine
- 2-Amino-5-methylimidazo[1,2-a]pyridine
Comparison: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-7(10)4-12(5)8/h2-4H,10H2,1H3 |
InChI Key |
CUTLAMNFKVDQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)N)Br |
Origin of Product |
United States |
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